REACTION_SMILES
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[CH3:20][C:21]([OH:22])=[O:23].[CH3:24][C:25]([O:26][C:27](=[O:28])[CH3:29])=[O:30].[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][nH:10][c:11]3[cH:12][cH:13][c:14]([C:17](=[O:18])[OH:19])[cH:15][c:16]23)[cH:6][cH:7]1.[OH2:31]>>[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][n:10]([C:21]([CH3:20])=[O:22])[c:11]3[cH:12][cH:13][c:14]([C:17](=[O:18])[OH:19])[cH:15][c:16]23)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc2[nH]nc(-c3ccc(F)cc3)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)n1nc(-c2ccc(F)cc2)c2cc(C(=O)O)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |